![molecular formula C13H18N2O4S B5087218 N-[4-(4-morpholinylsulfonyl)benzyl]acetamide](/img/structure/B5087218.png)
N-[4-(4-morpholinylsulfonyl)benzyl]acetamide
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Description
“N-[4-(4-morpholinylsulfonyl)benzyl]acetamide” is a chemical compound. It has a similar structure to “2-chloro-N- { [4- (morpholine-4-sulfonyl)phenyl]methyl}acetamide” which has a molecular weight of 332.81 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for a similar compound, “2-chloro-N- [4- (4-morpholinylsulfonyl)benzyl]acetamide”, is1S/C13H17ClN2O4S/c14-9-13 (17)15-10-11-1-3-12 (4-2-11)21 (18,19)16-5-7-20-8-6-16/h1-4H,5-10H2, (H,15,17)
. This provides a detailed description of the molecular structure. Physical And Chemical Properties Analysis
“N-[4-(4-morpholinylsulfonyl)benzyl]acetamide” is a solid at room temperature .Scientific Research Applications
- Researchers have synthesized novel N-arylacetamides containing sulfonamide moieties and evaluated their antimicrobial activity . These compounds exhibit promising effects against bacteria and fungi.
- Molecular docking studies reveal that N-{[4-(morpholin-4-ylsulfonyl)phenyl]methyl}acetamide interacts favorably with DHFR active sites . Its potential as an antitumor agent warrants further investigation.
- N-{[4-(morpholin-4-ylsulfonyl)phenyl]methyl}acetamide’s acetamide linkage contributes to its diverse applications, including antimicrobial, antioxidant, anti-inflammatory, and platelet aggregation inhibitory activities .
- In silico studies further support its antioxidant properties, making it a candidate for developing novel agents .
- The compound exhibited promising antimicrobial activity without significant toxicity, making it a potential candidate for drug development .
Antimicrobial Activity
Anticancer Potential
Drug Design and Development
Antioxidant Effects
Toxicity Assessment
Biofilm Inhibition
properties
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11(16)14-10-12-2-4-13(5-3-12)20(17,18)15-6-8-19-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFORFNMDCRJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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